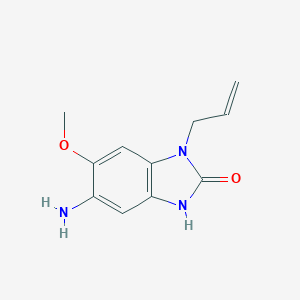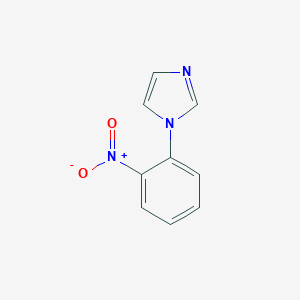![molecular formula C19H22N3O3+ B493110 4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493110.png)
4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate typically involves the reaction of 1,3-dimethylbenzimidazole with 4-(bromomethyl)phenyl dimethylcarbamate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced nitrogen atoms.
科学研究应用
4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a benzimidazole structure.
Uniqueness
4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H22N3O3+ |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
[4-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H22N3O3/c1-20(2)19(23)25-15-11-9-14(10-12-15)24-13-18-21(3)16-7-5-6-8-17(16)22(18)4/h5-12H,13H2,1-4H3/q+1 |
InChI 键 |
SUTXNTGHOGLOOX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC=C(C=C3)OC(=O)N(C)C)C |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC=C(C=C3)OC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-2-phenylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493033.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B493034.png)
![N-(4-imidazo[2,1-a]isoquinolin-2-ylphenyl)acetamide](/img/structure/B493035.png)
![2-[4-(Acetylamino)phenyl]-1-methylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493036.png)
![1-Allyl-2-[4-(propionylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493040.png)
![1-Allyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493045.png)
![1-Methyl-2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493046.png)
![1-Methyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493047.png)
![6-Cyano-2-(4-cyanophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493048.png)
![N-(4-imidazo[1,2-a]quinolin-2-ylphenyl)acetamide](/img/structure/B493049.png)
![6-[4-(Acetylamino)phenyl]-7-methylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B493050.png)
